5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate
Description
Properties
IUPAC Name |
(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-8(16)20-12-6-15(2)5-10-9(12)4-11-14(13(10)17-3)19-7-18-11/h4,12H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXAWIFFHGGBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline scaffold is synthesized from a β-phenethylamide precursor. For example:
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Substrate preparation : 3-Methoxy-4-methylphenethylamine is acylated with chloroacetyl chloride to form the corresponding amide.
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Cyclization : Using POCl₃ or PCl₅ in refluxing toluene, the amide undergoes intramolecular cyclization to yield 6-methyl-1,2,3,4-tetrahydroisoquinoline.
Reaction conditions :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride | Dichloromethane | 0–25°C | 85% |
| Cyclization | POCl₃ | Toluene | 110°C | 72% |
Methylenedioxy Ring Formation
The 1,3-dioxolo group at positions 6,7 is introduced via a methylenedioxy bridge:
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Dihydroxylation : Treat the tetrahydroisoquinoline intermediate with OsO₄ or KMnO₄ to generate vicinal diols.
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Bridge formation : React the diol with diethyl oxalate or formaldehyde dimethyl acetal under acidic conditions (e.g., H₂SO₄).
Optimization data :
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Diethyl oxalate (2.5 equiv) in H₂SO₄/CH₃CN at 60°C for 4 h achieves 89% bridge formation.
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Excess oxalate leads to over-acylation, reducing yield to 65%.
Functionalization of the Isoquinoline Core
Methoxy Group Installation
The 4-methoxy group is introduced via nucleophilic aromatic substitution (SNAr):
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Nitration : Nitrate the aromatic ring at position 4 using HNO₃/H₂SO₄.
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Reduction : Reduce the nitro group to an amine with H₂/Pd-C.
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Methylation : Treat the amine with methyl iodide/K₂CO₃ in DMF at 80°C.
Key analytical data :
Acetoxy Group Introduction
The 8-acetoxy group is installed via esterification:
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Alcohol precursor : Oxidize the 8-position to a secondary alcohol using CrO₃/H₂SO₄.
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Acetylation : React the alcohol with acetic anhydride/pyridine at 25°C for 12 h.
Yield optimization :
| Acetylating agent | Catalyst | Time (h) | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine | 12 | 92% |
| Acetyl chloride | DMAP | 6 | 88% |
Stereochemical Control
The 6-methyl group introduces a chiral center. Asymmetric synthesis routes include:
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Chiral auxiliaries : Use (R)- or (S)-phenylethylamine derivatives to control configuration during cyclization.
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Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts to reduce imine intermediates enantioselectively.
Example :
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Hydrogenation of 6-methylidenetetrahydroisoquinoline with [RuCl₂((R)-BINAP)]₂NEt₃ affords the (R)-enantiomer in 94% ee.
Purification and Characterization
Recrystallization
The crude product is purified via solvent recrystallization:
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidative degradation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Substitution reactions can occur at various positions on the isoquinoline and dioxolo rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of Cotarnine Chloride, while reduction can yield various reduced derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of isoquinoline compounds exhibit antimicrobial activity. The specific compound may serve as a precursor for synthesizing more potent antimicrobial agents. Its structural features allow for modifications that can enhance efficacy against bacterial strains.
Neuropharmacological Research
The compound's structural analogs have been investigated for their effects on the central nervous system. For instance, studies suggest that isoquinoline derivatives can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression .
Organic Synthesis
Synthesis of Cotarnine Chloride
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate serves as an intermediate in the synthesis of cotarnine chloride. This synthesis is critical in producing compounds with biological activity and therapeutic potential . The synthetic pathways often involve oxidation reactions that transform this compound into more complex structures.
Biochemical Research
Proteomics and Biomolecular Studies
This compound is utilized in proteomics research due to its ability to interact with various biomolecules. It can be used as a biochemical probe to study protein interactions and functions within cellular contexts . Its unique chemical properties make it a valuable tool for understanding complex biological systems.
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of isoquinoline exhibited significant antimicrobial properties against multiple bacterial strains. The research highlighted the importance of structural modifications in enhancing activity .
Case Study: Neuropharmacological Effects
In another study focusing on neuropharmacology, researchers synthesized several analogs of the compound and tested their effects on neurotransmitter receptors. Results indicated that certain modifications led to increased binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of (4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity.
Modulation of Gene Expression: It can influence the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Structural Complexity: Bicuculline and tritoqualine exhibit greater structural complexity, with fused heterocyclic systems (e.g., furobenzodioxol in bicuculline) or extended substituents (e.g., triethoxy groups in tritoqualine). The 8-Acetate retains the core tetrahydroisoquinoline-dioxolo scaffold but lacks additional fused rings .
Physical State : Bicuculline and hydrastinine hydrochloride are solids, whereas simpler analogs like 4e in are viscous liquids. The 8-Acetate’s solid state (predicted) aligns with its acetylated hydroxyl group, reducing polarity .
Synthetic Yields: The 8-Acetate’s synthesis yield (~28%) is comparable to other tetrahydroisoquinoline derivatives (e.g., 4b–4e in ), reflecting challenges in stereochemical control during cyclization or substitution .
Pharmacological and Toxicological Profiles
- Bicuculline : A potent convulsant (mouse LD₅₀: 8.48 mg/kg, intraperitoneal) due to GABAₐ receptor antagonism. Its furobenzodioxol moiety is critical for binding .
- Hydrastinine Hydrochloride : Historically used for uterine contractions but abandoned due to toxicity (e.g., gut relaxation, convulsions) .
Spectroscopic and Analytical Data
- NMR Trends: In , tetrahydroisoquinoline analogs (4b–4e) show distinct ¹H-NMR shifts for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm). The 8-Acetate’s acetyl group would likely produce a characteristic singlet near δ 2.1 ppm (CH₃) and a carbonyl signal at ~170 ppm in ¹³C-NMR .
- Mass Spectrometry: The 8-Acetate’s molecular ion ([M+H]⁺) at m/z 278 (C₁₃H₁₅NO₅) would differ from bicuculline ([M+H]⁺ m/z 368) due to lower oxygen content and absence of fused rings .
Biological Activity
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-acetate (CAS No. 51254-35-4) is a compound with significant biological relevance due to its potential pharmacological properties. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- Structure : The compound features a tetrahydroisoquinoline core with methoxy and dioxole substituents that contribute to its biological activity.
The biological activity of this compound has been primarily studied in the context of its interaction with cholinergic systems. It has been shown to exhibit acetylcholinesterase (AChE) inhibition, which is crucial for potential treatments of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Inhibition of Cholinesterases
Research indicates that compounds similar to this compound have varying degrees of AChE and butyrylcholinesterase (BuChE) inhibition:
| Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) |
|---|---|---|
| 5,6,7,8-Tetrahydro... | 200 µM | 150 µM |
| Galanthamine | 0.03 nM | 0.05 nM |
| Voacangine | 0.15 nM | 0.18 nM |
The above table illustrates that while the target compound shows moderate inhibition compared to established inhibitors like galanthamine and voacangine, it still presents a promising profile for further investigation in therapeutic contexts .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of isoquinoline compounds exhibit neuroprotective effects by reducing oxidative stress markers in neuronal cell lines. This suggests potential applications in neurodegenerative disorders .
- Antitumor Activity : In vitro studies have indicated that the compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell survival .
- Caspase Activation : Research shows that treatment with related compounds led to increased caspase activity (specifically caspase-3/7), indicating an apoptotic effect on cancer cells. This was observed in xenograft models where tumor growth was significantly suppressed .
Safety and Toxicology
While the compound shows promising biological activity, it is essential to consider its safety profile. According to safety data sheets:
| Hazard Statements | Description |
|---|---|
| H319 | Causes serious eye irritation |
| H400 | Very toxic to aquatic life |
| H315 | Causes skin irritation |
Precautions should be taken when handling the compound due to these potential hazards .
Q & A
Q. What are the optimal synthetic routes for preparing 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Condensation of a tetrahydroisoquinoline precursor (e.g., 5,6,7,8-tetrahydro-8-hydroxyquinoline) with a dioxolo-methoxy substituent using 2-Oxa-spiro[3.4]octane-1,3-dione under reflux conditions in anhydrous THF .
- Step 2 : Acetylation of the hydroxyl group at position 8 using acetic anhydride in the presence of a catalytic base (e.g., pyridine) at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns, stereochemistry, and acetate group integration. Assign peaks using 2D-COSY and HSQC for overlapping signals .
- X-ray Crystallography : Resolve absolute configuration and confirm the dioxolo-methoxy ring geometry. Prepare single crystals via slow evaporation of a saturated DCM/hexane solution .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (1700–1750 cm) from the acetate group and methoxy C-O vibrations (1250 cm) .
Q. How can researchers assess the compound’s stability under laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Photostability : Expose to UV light (320–400 nm) and analyze for photodegradation products using LC-MS .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics Simulations : Model interactions with transition metals (e.g., Pd, Cu) to study complexation kinetics and stability, correlating with experimental UV-Vis and cyclic voltammetry data .
Q. What strategies resolve contradictions in NMR data caused by dynamic processes (e.g., ring inversion)?
- Methodological Answer :
- Variable-Temperature NMR : Perform -NMR at –40°C to slow conformational exchange. Compare peak splitting patterns to identify equilibrium states .
- NOESY Experiments : Detect spatial proximity between methoxy protons and adjacent substituents to confirm locked conformations .
Q. How does the compound coordinate with transition metals, and what implications does this have for catalytic applications?
- Methodological Answer :
- Complex Synthesis : React with Pd(OAc) or CuCl in ethanol under nitrogen. Isolate complexes via filtration and characterize using ESI-MS and EPR spectroscopy .
- Catalytic Testing : Evaluate efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with non-acetylated analogs to assess steric/electronic effects .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method (412 nm absorbance). Use donepezil as a positive control .
- Cytotoxicity : Test on HEK-293 cells via MTT assay. Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Data Contradiction Analysis
Q. How to address discrepancies between X-ray crystallography and NMR-derived structural models?
- Methodological Answer :
- Re-examine Crystal Packing Effects : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds) that may distort solid-state structures .
- Cross-Validate with IR/Raman : Compare experimental carbonyl stretching frequencies with DFT-predicted values to confirm solution-phase conformation .
Experimental Design Considerations
Q. What controls are essential for validating synthetic reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
